METHYL 5-(4-METHOXYBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
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Overview
Description
Methyl 5-(4-methoxybenzamido)-2-(morpholin-4-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxybenzamido group and a morpholinyl group attached to a benzoate core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-methoxybenzamido)-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process often includes:
Nitration and Reduction: Initial nitration of a benzoate derivative followed by reduction to form an amine group.
Amidation: The amine group is then reacted with 4-methoxybenzoyl chloride to form the methoxybenzamido group.
Morpholine Addition: Finally, morpholine is introduced to the structure through a substitution reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-methoxybenzamido)-2-(morpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amines.
Scientific Research Applications
Methyl 5-(4-methoxybenzamido)-2-(morpholin-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 5-(4-methoxybenzamido)-2-(morpholin-4-yl)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-bromo-4-methoxybenzamido)-4-(morpholin-4-yl)benzoate
- 3-(4-methoxybenzamido)-4-(morpholin-4-yl)benzoic acid
Uniqueness
Methyl 5-(4-methoxybenzamido)-2-(morpholin-4-yl)benzoate is unique due to its specific substitution pattern and the presence of both methoxybenzamido and morpholinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 5-[(4-methoxybenzoyl)amino]-2-morpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-3-14(4-7-16)19(23)21-15-5-8-18(17(13-15)20(24)26-2)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRLIXBANKLGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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